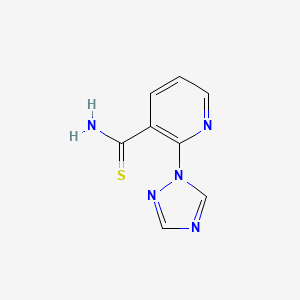

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide

Description

Properties

Molecular Formula |

C8H7N5S |

|---|---|

Molecular Weight |

205.24 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-3-carbothioamide |

InChI |

InChI=1S/C8H7N5S/c9-7(14)6-2-1-3-11-8(6)13-5-10-4-12-13/h1-5H,(H2,9,14) |

InChI Key |

IKKXFGBQJOUNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide typically proceeds via:

- Preparation of hydrazinecarbothioamide intermediates derived from pyridine-3-carboxylic acid or its derivatives.

- Cyclization reactions to form the 1,2,4-triazole ring.

- Functional group transformations and purification steps.

This approach leverages the reactivity of hydrazine derivatives and isothiocyanates to build the triazole ring fused or linked to the pyridine nucleus.

Preparation of Hydrazinecarbothioamide Intermediates

A common precursor is the hydrazinecarbothioamide derived from pyridine-3-carboxylic acid hydrazide. The typical method involves:

- Starting from pyridine-3-carboxylic acid or its esters.

- Conversion to the hydrazide by reaction with hydrazine hydrate.

- Reaction of the hydrazide with carbon disulfide in basic media (e.g., potassium hydroxide in ethanol) to form potassium hydrazinecarbodithioate salts.

- Subsequent reaction with isothiocyanates to yield hydrazinecarbothioamide intermediates.

This step is crucial as it introduces the thiocarbonyl functionality necessary for triazole ring formation.

Cyclization to Form the 1,2,4-Triazole Ring

The cyclization of hydrazinecarbothioamide intermediates to 1,2,4-triazole derivatives is typically achieved under basic conditions. Key methods include:

- Treatment with sodium hydroxide or potassium hydroxide in ethanol or aqueous ethanol.

- Refluxing the hydrazinecarbothioamide in basic media to induce ring closure.

- Use of dehydrative cyclization agents or acidic ionic liquids to promote cyclization.

Yields for this cyclization step generally range from moderate to high (52% to 95%), depending on substituents and reaction conditions.

Specific Preparation Method Example

A representative synthetic route, adapted from literature, is as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Hydrazinolysis | Pyridine-3-carboxylic acid ester + hydrazine hydrate, reflux in ethanol | Formation of pyridine-3-carbohydrazide | 80-90 |

| 2. Thiocarbonylation | Carbohydrazide + carbon disulfide + KOH in ethanol, stirring | Formation of potassium hydrazinecarbodithioate salt | 75-85 |

| 3. Reaction with isothiocyanate | Hydrazinecarbodithioate salt + aryl/alkyl isothiocyanate in ethanol | Formation of hydrazinecarbothioamide intermediate | 70-90 |

| 4. Cyclization | Hydrazinecarbothioamide + NaOH or KOH, reflux | Cyclization to 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide | 52-88 |

This route is supported by multiple studies that describe similar sequences with variations in substituents and solvents.

Alternative Synthetic Approaches

Reactions with Arylidene Malononitriles: Some methods involve reaction of thiosemicarbazides with arylidene malononitriles to form triazole-thione derivatives, which can be adapted for pyridine-containing substrates.

Use of Hydrazinecarbothioamides Derived from Diacid Hydrazides: Diacid hydrazides can be reacted with phenyl isothiocyanate to form hydrazinecarbothioamides, which upon base-induced cyclization yield bis-1,2,4-triazole-3-thiones. This method is useful for synthesizing bis-triazole derivatives related to the target compound.

Schiff Base Formation: The target compound or its derivatives can be further functionalized by reaction with aromatic aldehydes to form Schiff bases, enhancing biological activity. This involves condensation reactions under reflux in ethanol.

Reaction Conditions and Optimization

Solvents: Ethanol is the most common solvent for hydrazinolysis and thiocarbonylation steps. Dimethylformamide and methanol are used in some coupling or substitution steps.

Temperature: Reflux conditions (approximately 78°C for ethanol) are typically employed for hydrazinolysis and cyclization steps. Room temperature stirring is used in some substitution reactions.

Base Strength: Sodium hydroxide and potassium hydroxide are the preferred bases for cyclization, with concentration and reaction time optimized for yield.

Purification: Precipitation by acidification or addition of cold water, followed by recrystallization from ethanol or other solvents, is standard for isolating pure compounds.

Analytical Characterization

Infrared Spectroscopy: Characteristic bands include C=S stretching (~610 cm^-1), C=N stretching (~1500 cm^-1), and aromatic C-H stretching (~3078 cm^-1).

Nuclear Magnetic Resonance: Proton NMR shows aromatic protons from pyridine and triazole rings, methylene protons if present, and NH protons of the carbothioamide group.

Mass Spectrometry: Molecular ion peaks confirm molecular weight.

Melting Point: Used to assess purity and confirm identity.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyridine-3-carbohydrazide | Pyridine-3-carboxylic acid ester + hydrazine hydrate | Reflux in ethanol | 80-90 | Hydrazinolysis |

| 2 | Potassium hydrazinecarbodithioate salt | Carbon disulfide + KOH in ethanol | Stirring, RT | 75-85 | Thiocarbonylation |

| 3 | Hydrazinecarbothioamide | Isothiocyanate + ethanol | Stirring, RT | 70-90 | Nucleophilic addition |

| 4 | 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide | NaOH or KOH, reflux | 52-88 | Cyclization |

Research Findings and Perspectives

The preparation methods for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide are well-established with robust yields.

Variations in isothiocyanate substituents allow for tuning biological activity and physicochemical properties.

Cyclization under basic conditions is the most reliable step for ring closure.

The compound serves as a versatile intermediate for further functionalization, such as Schiff base formation, which enhances antimicrobial and anticancer properties.

Optimization of reaction parameters like solvent, temperature, and base concentration can improve yields and purity.

The synthetic routes are scalable and applicable to related triazole-pyridine derivatives.

This detailed overview synthesizes comprehensive research findings on the preparation of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide, highlighting practical methods, reaction conditions, and analytical characterization to guide professional synthetic chemists in the field.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.

Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are investigated for their catalytic properties.

Material Science:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or bind to DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The triazole and pyridine rings facilitate binding to metal ions, making it an effective ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar structure but lacks the carbothioamide group.

3-(2-Pyridyl)-1H-1,2,4-triazole: Another related compound with a different substitution pattern on the triazole ring.

2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings attached to the pyridine ring.

Uniqueness

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional interactions with biological targets and metal ions, enhancing its versatility in various applications.

Biological Activity

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a triazole ring fused to a pyridine ring with a carbothioamide group, which enhances its biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7N5S

- Molecular Weight : 205.24 g/mol

- IUPAC Name : 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide

- Canonical SMILES : C1=CC(=C(N=C1)N2C=NC=N2)C(=S)N

Biological Activity Overview

The biological activity of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance:

- A study reported that derivatives of triazole demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound's anticancer potential has been evaluated against several cancer cell lines:

- Case Study 1 : In vitro studies showed that 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide exhibited cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : The compound can bind to DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(1H-1,2,4-Triazol-3-yl)pyridine | Lacks carbothioamide group | Moderate | Low |

| 3-(2-Pyridyl)-1H-1,2,4-triazole | Different substitution pattern | High | Moderate |

| 2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine | Two triazole rings | High | High |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:

- Synthesis Techniques : The synthesis typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole under basic conditions using solvents like DMF .

- Biological Evaluation : A comprehensive evaluation revealed that modifications to the triazole or pyridine rings could enhance biological activity significantly. For example, introducing electron-withdrawing groups improved anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-cyanopyridine derivatives and 1,2,4-triazole-thiols under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Catalysts like K₂CO₃ or Cs₂CO₃ improve reaction efficiency. Yield optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.2:1 thiol:pyridine derivative), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Safety protocols for handling thiols and pyridine derivatives should align with lab standards for corrosive/toxic reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the carbothioamide group).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%).

Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light due to the carbothioamide group. Store in amber vials under inert gas (N₂/Ar) at -20°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to detect degradation products (e.g., oxidation to carboxamide). Compatibility with common lab solvents (DMSO, ethanol) should be verified via solubility tests .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide against target enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., fungal CYP51 or bacterial DHFR). Focus on:

- Binding affinity (ΔG values) of the triazole and carbothioamide moieties.

- Pharmacophore mapping to identify critical hydrogen-bonding interactions.

Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and correlate with docking scores .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Contradictions may arise from cell-line specificity or assay conditions. Standardize protocols:

- Use MTT assays across multiple cell lines (e.g., HEK293, HeLa, MCF-7) with matched passage numbers.

- Control for solvent effects (DMSO ≤0.1% v/v).

- Perform apoptosis assays (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects.

Cross-reference with proteomic data (e.g., caspase-3 activation) to confirm mechanisms .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Prioritize modifications at:

- Pyridine ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance electrophilicity.

- Triazole moiety : Replace 1H-1,2,4-triazole with 1,2,3-triazole to alter π-π stacking interactions.

Synthesize analogs via parallel synthesis, screen for bioactivity, and analyze trends using multivariate statistical tools (e.g., PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.